(2E)-2-(morpholin-4-ylcarbonyl)-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE is a synthetic organic compound that features a morpholine ring, a pyrrole ring, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Morpholine Group: The morpholine group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrole ring is replaced by the morpholine moiety.
Formation of the Ethenyl Cyanide Group: The ethenyl cyanide group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile, followed by dehydration.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could yield an amine.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the morpholine and pyrrole rings suggests that it could interact with biological targets, such as enzymes or receptors.
Medicine
In medicine, (E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group suggests that it could act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(MORPHOLINOCARBONYL)-2-(1H-PYRROL-3-YL)-1-ETHENYL CYANIDE: Similar structure but lacks the trimethyl substitution on the pyrrole ring.
(E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL AMINE: Similar structure but with an amine group instead of a cyano group.
Uniqueness
The uniqueness of (E)-1-(MORPHOLINOCARBONYL)-2-(1,2,5-TRIMETHYL-1H-PYRROL-3-YL)-1-ETHENYL CYANIDE lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-(1,2,5-trimethylpyrrol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C15H19N3O2/c1-11-8-13(12(2)17(11)3)9-14(10-16)15(19)18-4-6-20-7-5-18/h8-9H,4-7H2,1-3H3/b14-9+ |
InChI Key |
HSOBKAQDAXCJIO-NTEUORMPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C(\C#N)/C(=O)N2CCOCC2 |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C(C#N)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.